

What are the chemical properties of 2,4,6-Triaminopyrimidine?

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Compound of Interest

Compound Name: 2,4,6-Triaminopyrimidine

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2,4,6-Triaminopyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triaminopyrimidine (TAP) is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, it serves as a precursor in the synthesis of numerous pharmaceuticals, including diuretics and antifolates. Its unique chemical structure, featuring three amino groups on a pyrimidine ring, imparts distinct properties that are crucial for its biological activity and synthetic applications. This technical guide provides an in-depth overview of the chemical properties of **2,4,6-triaminopyrimidine**, detailed experimental protocols for their determination, and a visualization of its mechanism of action in biological systems.

Chemical and Physical Properties

2,4,6-Triaminopyrimidine is typically an off-white to beige crystalline powder.^{[1][2]} It is known to be sensitive to air, with oxidation leading to the formation of dark brown products.^[3] Therefore, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature.^{[1][2]}

Table 1: Physicochemical Properties of 2,4,6-Triaminopyrimidine

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ N ₅	[1]
Molecular Weight	125.13 g/mol	[1]
Melting Point	249-251 °C (decomposes)	[1][4][5]
Boiling Point	222.58 °C (rough estimate)	[1][6]
Density	1.2938 g/cm ³ (rough estimate)	[1][6]
pKa	6.84 (at 20 °C)	[1][2]
Appearance	Off-white to beige powder	[1][2]

Table 2: Solubility of 2,4,6-Triaminopyrimidine

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	36.5 g/L	20	[2][3]
Methanol	22.7 g/kg	20	[3][7]
Ethanol	4.5 g/kg	20	[3][7]
DMSO	Sparingly soluble	Room Temperature	[1][6]

Table 3: Spectral Data of 2,4,6-Triaminopyrimidine

Spectrum Type	Key Peaks/Signals	Reference(s)
¹ H NMR	<p>A singlet for the two amino protons is observed at approximately 5.07-5.14 ppm.</p> <p>The singlet for the H-5 proton is observed at around 7.60 ppm. Aromatic protons typically resonate in the region of 6.5-8.0 ppm.</p>	[8]
¹³ C NMR	<p>Spectra are available and can be viewed in databases such as SpectraBase.</p>	[9][10]
Infrared (IR)	<p>The spectrum shows numerous maxima between 3448 cm⁻¹ and 3315 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the amino groups. A strong band at 1628 cm⁻¹ is associated with the NH₂ scissoring vibration.</p>	[11][12]
UV-Vis	<p>The UV-Vis spectrum is available in databases such as SpectraBase. The absorption spectrum is pH-dependent.</p>	[10][12]
Mass Spectrometry (MS)	<p>The molecular ion peak is expected at m/z 125.</p> <p>Fragmentation patterns of pyrimidine derivatives typically involve cleavage of bonds adjacent to the ring and loss of functional groups.</p>	[7][13]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.^[14]

Materials:

- **2,4,6-Triaminopyrimidine**
- Distilled or deionized water
- Glass vials with tight-fitting caps
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or HPLC system
- Volumetric flasks and pipettes

Procedure:

- **Preparation of a Saturated Solution:** Add an excess amount of **2,4,6-triaminopyrimidine** to a known volume of water in a glass vial. The excess solid should be visible.
- **Equilibration:** Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.^[14]
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.^[14]

- **Sample Collection and Dilution:** Carefully withdraw a known volume of the clear supernatant without disturbing the solid. Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **2,4,6-triaminopyrimidine** in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at its λ_{max} or HPLC.
- **Calculation:** Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Determination of pKa (NMR Titration Method)

NMR spectroscopy can be employed to determine the pKa of a compound by monitoring the chemical shift changes of specific nuclei as a function of pH.[1]

Materials:

- **2,4,6-Triaminopyrimidine**
- D₂O (Deuterium Oxide)
- Standardized solutions of a strong acid (e.g., HCl in D₂O) and a strong base (e.g., NaOD in D₂O)
- NMR spectrometer
- pH meter calibrated for D₂O solutions
- NMR tubes

Procedure:

- **Sample Preparation:** Prepare a solution of **2,4,6-triaminopyrimidine** in D₂O in an NMR tube.
- **Initial Spectrum:** Record the ¹H NMR spectrum of the initial solution and measure the pH (or pD).

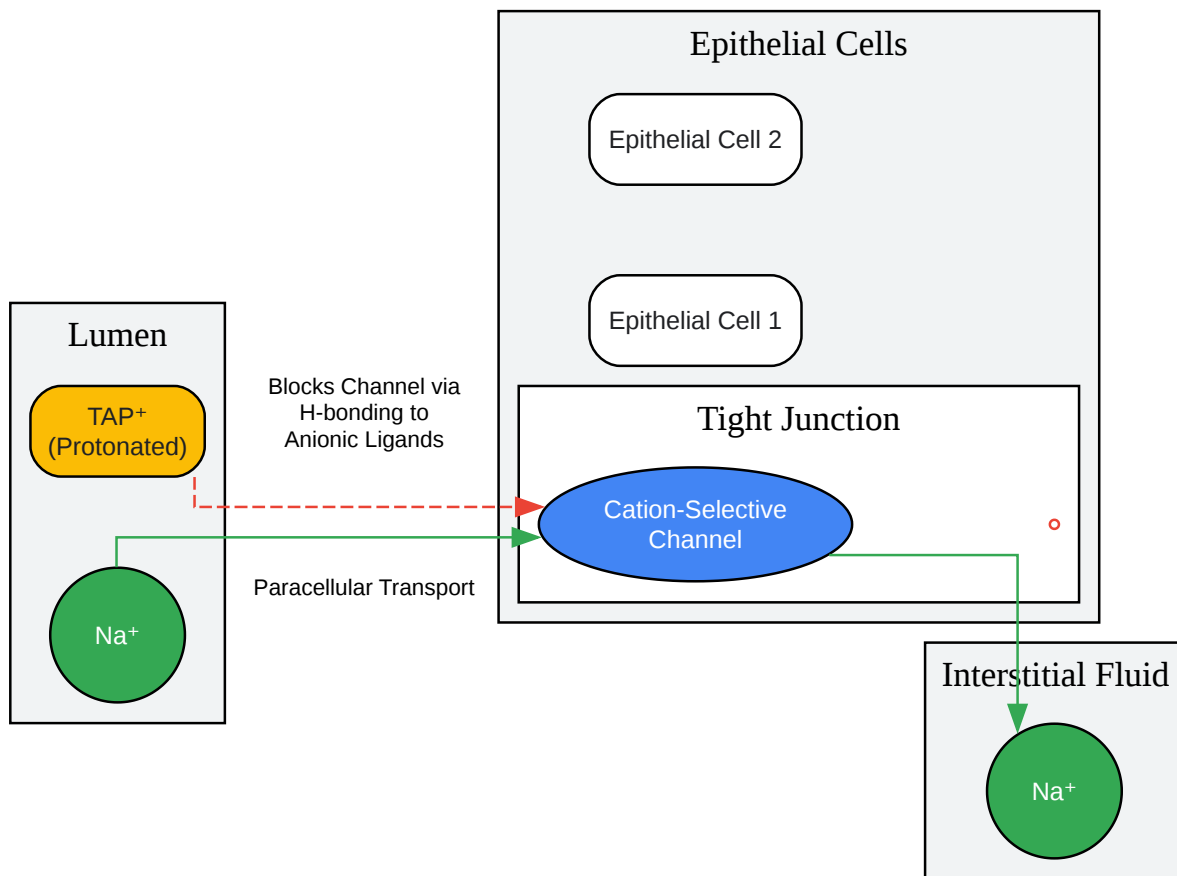
- Titration: Add small aliquots of the standardized acid or base solution to the NMR tube to incrementally change the pH.
- Spectral Acquisition: After each addition, thoroughly mix the solution, measure the pH, and acquire a ^1H NMR spectrum. Repeat this process over a pH range that covers the expected pKa of the compound (e.g., from pH 4 to 9 for **2,4,6-triaminopyrimidine**).
- Data Analysis:
 - Identify a proton signal that shows a significant chemical shift change upon protonation/deprotonation.
 - Plot the chemical shift (δ) of this proton against the measured pH. The resulting plot should be a sigmoidal curve.
 - The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[1]
 - Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for chemical shifts.

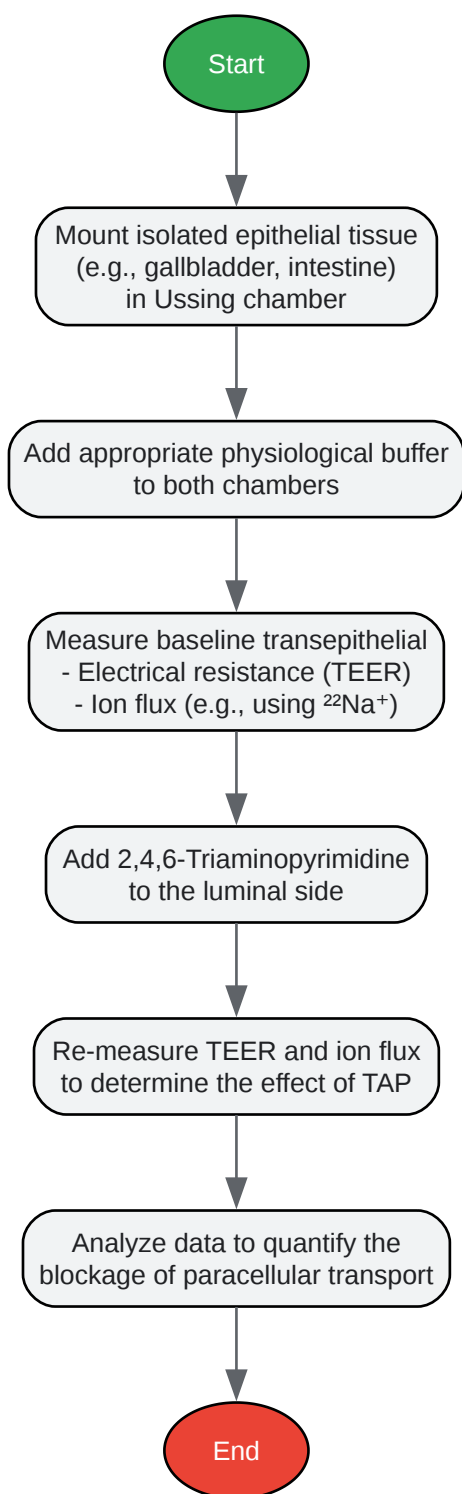
Biological Activity and Signaling Pathways

2,4,6-Triaminopyrimidine is a known blocker of paracellular conductance pathways in various epithelia.[15] This activity is particularly relevant in the context of its diuretic effect, where it affects sodium and potassium excretion.[15]

Mechanism of Paracellular Pathway Blockade

The protonated form of **2,4,6-triaminopyrimidine**, 2,4,6-triaminopyrimidinium (TAP^+), is responsible for blocking cation-selective channels within the tight junctions of epithelial cells.[2] This blockage is reversible and specific for cations like Na^+ , without significantly affecting the permeability of anions such as Cl^- . [2] The proposed mechanism involves the strong association of TAP^+ with anionic ligands within the channel via hydrogen bonds.[2]





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